N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Description
N-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 1-methylindole core linked to a 2,2-dimethylpropanoyl (pivaloyl) group via an ethylenediamine spacer. Synthesis likely involves amide coupling between 1-methyl-1H-indole-3-carboxylic acid and a pivaloyl-functionalized ethylenediamine intermediate, analogous to methods described for related benzamide derivatives .
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
WFZNQMMEXJCHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Dimethylpropanoyl Group: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analog: MK-6892 (HCAR2 Agonist)
Key Differences :
- Core Scaffold : MK-6892 contains a 1,2,4-oxadiazole ring and a pyridinyl group, whereas the target compound features an indole core. The latter’s scaffold is more compact but retains aromaticity.
- Substituents: MK-6892’s 2,2-dimethylpropanoyl group is part of a larger substituent chain, while the target compound’s pivaloyl group is directly linked via ethylenediamine.
- Binding Implications : MK-6892’s larger scaffold challenges traditional ligand-binding pocket models for HCAR2, yet it achieves high potency (EC50 < 10 nM) and reduced flushing side effects compared to niacin . The indole derivative’s smaller size may allow deeper penetration into hydrophobic pockets but could sacrifice selectivity.
Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
- Directing Group : The benzamide derivative contains an N,O-bidentate directing group for C–H activation, whereas the indole compound lacks hydroxyl functionality, limiting its utility in metal catalysis .
Docking and Computational Insights
AutoDock Vina, a high-accuracy molecular docking tool, has been employed to predict binding modes of compounds like MK-6892 . For the indole-3-carboxamide derivative, hypothetical docking studies (using similar methodologies) might reveal:
- Hydrophobic Interactions : The indole core and pivaloyl group could anchor the compound in hydrophobic regions of target proteins.
- Flexibility : The ethylenediamine spacer may allow conformational adjustments, enhancing binding entropy compared to rigid scaffolds like MK-6892.
Table 1: Comparative Analysis of Target Compound and Analogs
Notes and Implications
- Synthetic Accessibility : The compound’s synthesis likely mirrors amide-coupling strategies used for simpler benzamides , but scalability may be hindered by steric bulk from the pivaloyl group.
- Biological Potential: Structural parallels to MK-6892 suggest possible HCAR2 engagement, though experimental validation is required. Its indole core may also confer kinase inhibitory activity, a common trait of indole derivatives.
- Limitations : The absence of empirical data on binding affinity or in vivo efficacy necessitates caution in extrapolating functional roles.
Biological Activity
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-((2,2-dimethylpropanoyl)amino)ethyl)-1-methyl-1H-indole-3-carboxamide. Its molecular formula is , with a molecular weight of approximately 276.34 g/mol. The structure features an indole ring, which is known for its pharmacological properties, particularly in anticancer and anti-inflammatory activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiproliferative Activity : Studies have shown that derivatives of indole carboxamides can inhibit the growth of cancer cells. For instance, compounds with similar structures demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 . Increased levels of cytochrome C and activation of caspases 3, 8, and 9 were observed in treated cells.
Biological Activity Data
The following table summarizes key findings on the biological activity of related indole carboxamide compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.95 | EGFR and CDK2 inhibition; apoptosis induction |
| Compound B | MCF-7 | 1.10 | Multi-target kinase inhibition |
| N-{...} | MCF-7 | TBD | TBD |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various indole derivatives, this compound was tested alongside other indole carboxamides for their antiproliferative effects against multiple cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Case Study 2: Mechanistic Studies
Further investigations into the apoptotic pathways revealed that compounds similar to N-{...} led to significant increases in pro-apoptotic markers while decreasing anti-apoptotic factors. This dual action suggests a potential therapeutic strategy for overcoming resistance in cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
